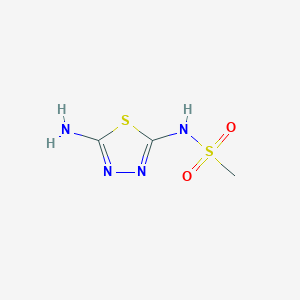

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound with the CAS Number: 1100459-09-3 . It has a molecular weight of 194.24 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of imines 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives from various aromatic aldehydes and substituted with benzoyl acetazolamides under different reaction conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, studies have reported the synthesis of similar compounds and their reactions. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized and evaluated for their urease inhibitor activities .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 194.24 .Applications De Recherche Scientifique

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.

Mécanisme D'action

Target of Action

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to interact with several targets. It has been reported to have antioxidant and anticancer activity , inducing growth inhibition in HEK293, BT474, and NCI-H226 cells . Additionally, it has been found to exhibit urease inhibitory activity , suggesting that it may interact with the urease enzyme .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. In the case of its anticancer activity, it is believed to induce growth inhibition in certain cell lines . As a urease inhibitor, it likely interacts with the urease enzyme to prevent its normal function .

Biochemical Pathways

Given its reported activities, it likely affects pathways related tocell growth and division in the context of its anticancer activity . In terms of its urease inhibitory activity, it would affect pathways related to urea metabolism .

Result of Action

The result of this compound’s action depends on its target. In cancer cells, it can lead to growth inhibition , potentially slowing the progression of the disease . When acting as a urease inhibitor, it could potentially disrupt the metabolism of urea .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide for lab experiments is its broad spectrum of biological activities. This compound has been shown to have antibacterial, antifungal, and anti-inflammatory activities, as well as potential therapeutic applications for cancer and other diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are many potential future directions for research on N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound, as well as the synthesis of related compounds with improved biological activities. Another area of interest is the further elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapeutic agents. Additionally, research on the potential applications of this compound in the treatment of specific diseases, such as cancer and diabetes, could lead to the development of new and more effective treatments.

Méthodes De Synthèse

The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methanesulfonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

Analyse Biochimique

Biochemical Properties

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves the inhibition of the enzyme’s activity, which can be attributed to the binding of the compound to the active site of the enzyme, thereby preventing substrate access.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting urease, by binding to its active site and blocking its catalytic activity . This inhibition results in the disruption of urea metabolism, which can have downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Propriétés

IUPAC Name |

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTHMCUQTCNBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946976.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2946980.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2946982.png)

![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![3-(3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-4-oxo-4H-chromen-2-yl)propanoic acid](/img/structure/B2946985.png)

![(E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2946987.png)

![N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2946991.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2946992.png)

![N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2946993.png)

![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)